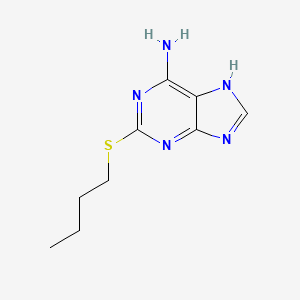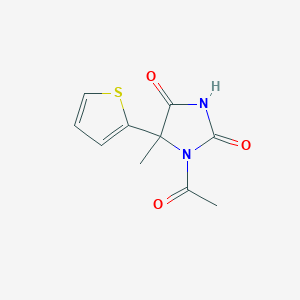![molecular formula C17H20Cl4N4 B14008886 2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine CAS No. 31409-08-2](/img/structure/B14008886.png)
2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of four chlorine atoms and two piperidine groups attached to the imidazo[1,2-a]pyridine core. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,8-tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the three-component Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be catalyzed by transition metals or can proceed under metal-free conditions, depending on the desired reaction conditions and environmental considerations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the chlorine positions .
Aplicaciones Científicas De Investigación
2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,3,6,8-tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure that serves as the basis for many derivatives with diverse biological activities.
2-Chloromethylimidazo[1,2-a]pyridine: A derivative with a chloromethyl group that exhibits different reactivity and biological properties.
2-Carbaldehydeimidazo[1,2-a]pyridine: A derivative with a carbaldehyde group that is used in the synthesis of various bioactive compounds.
Uniqueness
2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine is unique due to the presence of multiple chlorine atoms and piperidine groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for the development of new therapeutic agents and materials .
Propiedades
Número CAS |
31409-08-2 |
|---|---|
Fórmula molecular |
C17H20Cl4N4 |
Peso molecular |
422.2 g/mol |
Nombre IUPAC |
2,3,6,8-tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C17H20Cl4N4/c18-11-13(23-7-3-1-4-8-23)12(19)17(24-9-5-2-6-10-24)25-15(21)14(20)22-16(11)25/h1-10H2 |
Clave InChI |
HZWUTOVJVDJSML-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C3=NC(=C(N3C(=C2Cl)N4CCCCC4)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
![(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B14008809.png)

![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)








